4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-Phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a phenyl group via a sulfonamide bridge and a phenoxy substituent. The compound’s structure combines a sulfonamide moiety, known for enhancing solubility and target binding, with a thiazolo-pyridine heterocycle, which is frequently associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
4-phenoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S2/c28-32(29,21-13-11-20(12-14-21)30-19-8-2-1-3-9-19)27-18-7-4-6-17(16-18)23-26-22-10-5-15-25-24(22)31-23/h1-16,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXQAJOOCPLIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available precursors. The key steps include:
Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of pyridine to a thiazole ring.
Attachment of the phenyl group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Introduction of the benzenesulfonamide moiety: This step involves the sulfonylation of the phenyl group with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine Core Construction
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Nitro Reduction and Cyclization : A nitro-substituted pyridine precursor undergoes reduction with Fe powder in acetic acid at 60°C, followed by intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton .
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Thiocyanate Introduction : Treatment with potassium thiocyanate (KSCN) in acetic acid at 80°C facilitates thiocyanate group incorporation, critical for subsequent cyclization .
Sulfonamide Coupling
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Buchwald–Hartwig Amination : The sulfonamide group is introduced via palladium-catalyzed coupling between a brominated thiazolo[5,4-b]pyridine intermediate and a benzenesulfonamide derivative .
Phenoxy Group Functionalization
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Electrophilic aromatic substitution (e.g., halogenation or nitration) can modify the phenoxy ring, though steric and electronic effects from adjacent groups influence regioselectivity .
Sulfonamide Group
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Substitution Reactions : The sulfonamide NH proton participates in hydrogen bonding and charged interactions, enabling selective substitution. For example:
| Substituent on Sulfonamide | Key Reaction Outcome | Biological Impact (IC₅₀) |
|---|---|---|
| 2,4-Difluorophenyl | High reactivity | 3.6 nM (PI3Kα inhibition) |
| Methyl | Reduced activity | 53 nM |
Thiazolo[5,4-b]Pyridine Modifications
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Bromination : The thiazolo ring undergoes electrophilic bromination at the 2-position using N-bromosuccinimide (NBS), enabling further cross-coupling reactions .
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Ring-Opening Reactions : Strong bases or nucleophiles can cleave the thiazole ring, though this is mitigated by the electron-withdrawing sulfonamide group .
Phenoxy Group Reactivity
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Electrophilic Substitution : Directed by the electron-donating phenoxy oxygen, though steric hindrance from the sulfonamide limits para-substitution .
Reaction Mechanisms and Conditions
Critical reaction pathways include:
Cyclization Mechanism
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Step 1 : Nitro reduction generates an amine intermediate.
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Step 2 : Intramolecular nucleophilic attack by the thiolate group forms the thiazole ring .
Sulfonamide Coupling
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Catalytic System : Pd(OAc)₂/XPhos facilitates C–N bond formation between aryl bromides and sulfonamides .
| Reaction | Conditions | Yield |
|---|---|---|
| Thiocyanate introduction | KSCN, acetic acid, 80°C | 52% |
| Bromination | NBS, CH₃CN, 25°C | 40% |
Stability and Degradation Pathways
Scientific Research Applications
4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as phosphoinositide 3-kinase (PI3K), where it binds to the active site and inhibits its activity.
Pathways Involved: By inhibiting PI3K, the compound can disrupt signaling pathways involved in cell growth, proliferation, and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Table 1: Enzymatic Inhibitory Activities of Selected Thiazolo[5,4-b]pyridine Derivatives
| Compound ID | Substituent R1 | c-KIT IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 | |
| 6i | Methylene-inserted | Inactive | |
| 6j | Urea linkage | Inactive |
Table 2: Cytotoxicity of Benzenesulfonamide Derivatives in HEPG2 Cells
Pharmacological and Physicochemical Properties
- Binding Interactions: Docking studies () reveal that thiazolo-pyridine derivatives occupy hydrophobic pockets in target proteins, with H-bond interactions critical for activity. The phenoxy group in the target compound may engage in π-π stacking or hydrogen bonding, depending on substituent orientation .
- Tautomerism and Stability : Analogous 1,2,4-triazole derivatives () exist in thione tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹), which may influence stability and bioavailability .
Key Differentiators of the Target Compound
- Phenoxy Group: Unlike electron-withdrawing groups (e.g., CF₃ in 6h), phenoxy may improve metabolic stability or reduce off-target effects.
Biological Activity
4-phenoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety linked to a phenoxy group and a benzenesulfonamide group. This unique structure is believed to contribute to its biological activities, particularly in inhibiting key cellular pathways involved in cancer progression.
The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinase (PI3K). This enzyme plays a critical role in various cellular functions, including growth, proliferation, and survival. By inhibiting PI3K activity, the compound can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties across various cell lines. In vitro studies have shown that it effectively inhibits the growth of several cancer types, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The IC50 values for these cell lines are reported to be significantly lower than those for standard chemotherapeutic agents like doxorubicin, indicating superior efficacy .
| Cell Line | IC50 Value (µM) | Reference Drug | Reference IC50 Value (µM) |
|---|---|---|---|
| MCF-7 | 0.99 ± 0.01 | Doxorubicin | 1.5 |
| A549 | 0.048 | Doxorubicin | 0.5 |
| HeLa | 0.054 | Doxorubicin | 1.0 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that various substituents on the phenyl rings influence the biological activity of the compound. Electron-donating groups enhance anti-proliferative activity, while electron-withdrawing groups diminish it. For instance, modifications to the thiazole moiety have been shown to affect binding affinity to PI3K and overall potency against cancer cells .
Case Studies
- In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor reduction compared to controls. Histological analyses showed decreased proliferation markers and increased apoptosis in treated tumors .
- Combination Therapy : Studies exploring the combination of this compound with other chemotherapeutics have demonstrated synergistic effects, enhancing overall anti-tumor efficacy while potentially reducing side effects associated with higher doses of standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
